Diethyl 3-hydroxy-3-methylglutarate
Description
Substituent Effects
| Feature | This compound | Diethyl Glutarate | Dimethyl 3-Hydroxy-3-Methylglutarate |
|---|---|---|---|
| C3 Substituents | -OH, -CH₃ | None | -OH, -CH₃ |
| Ester Groups | Ethyl | Ethyl | Methyl |
| Polarity | Higher (due to -OH) | Moderate | Higher |
Structural Implications
- Solubility : The hydroxyl group enhances water solubility compared to non-hydroxylated analogs like diethyl glutarate.
- Steric Profile : Methyl substitution increases steric bulk at C3, reducing reactivity toward nucleophilic agents at this position.
- Hydrogen Bonding : The hydroxyl group enables intramolecular H-bonding with ester carbonyls, stabilizing specific conformations absent in diethyl 3-methylglutarate.
Properties
IUPAC Name |
diethyl 3-hydroxy-3-methylpentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-4-14-8(11)6-10(3,13)7-9(12)15-5-2/h13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTWLMJKXJXJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(CC(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30994246 | |
| Record name | Diethyl 3-hydroxy-3-methylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30994246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73489-84-6 | |
| Record name | 1,5-Diethyl 3-hydroxy-3-methylpentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73489-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 3-hydroxy-3-methylglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073489846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 3-hydroxy-3-methylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30994246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 3-hydroxy-3-methylglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Biological Activities
DEHM exhibits notable biological activities, particularly as an antilipemic agent . It has been shown to lower cholesterol levels by inhibiting hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase), a key enzyme in cholesterol biosynthesis. This mechanism suggests potential therapeutic applications in managing hyperlipidemia and related cardiovascular diseases.
Table 1: Biological Activities of Diethyl 3-Hydroxy-3-Methylglutarate
| Activity Type | Description | Reference |
|---|---|---|
| Antilipemic | Lowers cholesterol levels by inhibiting HMG-CoA reductase | |
| Metabolic Regulation | Influences fatty acid and ketone metabolism | |
| Energy Metabolism | May enhance energy production pathways |
Therapeutic Applications
The versatility of DEHM makes it valuable in both clinical and research settings. Some potential therapeutic applications include:
- Cardiovascular Health: Due to its ability to lower cholesterol levels, DEHM could be beneficial in treating conditions related to cardiovascular diseases.
- Metabolic Disorders: Its influence on lipid metabolism positions it as a candidate for managing metabolic disorders such as dyslipidemia.
- Research Tool: DEHM serves as an intermediate in various synthetic pathways, facilitating studies on lipid metabolism and related biochemical processes.
Case Studies and Research Findings
Recent studies have highlighted the interactions of DEHM with various biological systems:
- Cholesterol Management: A study demonstrated that DEHM significantly reduced cholesterol levels in animal models by inhibiting HMG-CoA reductase activity. This finding supports its potential use in developing new lipid-lowering therapies.
- Metabolic Pathways: Research has shown that DEHM may influence metabolic pathways involving fatty acids and ketones, contributing to energy metabolism. This effect could have implications for conditions like obesity and diabetes.
Comparative Analysis with Related Compounds
DEHM shares structural similarities with several related compounds, which can provide insights into its unique properties and potential applications.
Comparison with Similar Compounds
(a) 3-Hydroxy-3-Methylglutaric Acid
- Formula : C₆H₈O₅
- Key Roles: Hypolipidemic agent: Reduces serum cholesterol and triglycerides in hypercholesterolemic rabbits by 25–35% . Plant metabolite: Accumulates in drought-tolerant plants under stress, enhancing resilience .
(b) Dimethyl 3-Methylglutarate
(c) 3-Methylglutaric Acid
(d) 3,3-Dimethylglutaric Acid
(a) Metabolic and Pharmacological Roles
(b) Industrial and Agricultural Relevance
- Yeast Fermentation : Accumulation of 3-hydroxy-3-methylglutarate at large fermentation scales (10,000 L) correlates with metabolic bottlenecks in ergosterol biosynthesis .
- Plant Stress Response : Drought-tolerant plants exhibit elevated levels of this metabolite under stress, linked to enhanced osmoregulation and energy metabolism .
Preparation Methods
Cyanide Condensation and Hydrolysis Route
A well-documented chemical synthesis involves three main steps starting from chloro-4-hydroxy-3-methylbutanoate esters:
Condensation with Alkali Metal Cyanide
- The chloro-4-hydroxy-3-methylbutanoate ester is reacted with sodium cyanide in an aprotic, polar solvent such as dimethyl sulfoxide (DMSO).
- Reaction temperature is controlled between 80 °C and 100 °C to optimize yield.
- This step produces 4-cyano-3-hydroxy-3-methylbutanoate esters.
Hydrolysis of the Nitrile Group
- The nitrile intermediate is hydrolyzed in an aqueous medium using sodium hydroxide and hydrogen peroxide at temperatures ranging from 20 °C up to reflux conditions.
- The reaction proceeds over 12 hours at ambient temperature followed by 6 hours of slight reflux to ensure complete hydrolysis.
Acidification and Purification
- After hydrolysis, the reaction mixture is acidified with hydrochloric acid and extracted with organic solvents such as dichloromethane or ethyl acetate.
- The organic phase is washed, dried over anhydrous sodium sulfate, and purified by distillation or recrystallization.
- The intermediate ester oil is obtained with approximately 71% yield and a boiling point of 89 °C under reduced pressure.
- The final crystalline product is isolated with a yield of about 64.5% and a melting point of 108 °C.
Summary Table of Key Reaction Conditions:
| Step | Reagents & Conditions | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Sodium cyanide + chloro ester | DMSO | 80–100 | Not specified | ~70 | Aprotic polar solvent |
| 2 | Hydrolysis with NaOH + H2O2 | Aqueous | 20 to reflux | 12 h + 6 h | - | Hydrolysis of nitrile to acid |
| 3 | Acidification with HCl, extraction, purification | DCM or ethyl acetate | Ambient to reflux | - | 64.5 | Final isolation and purification |
This process is noted for its cost-effectiveness and scalability, making it suitable for industrial production.
Enzymatic and Enantioselective Synthesis
Recent advances have introduced enzymatic methods for the enantioselective synthesis of 3-hydroxy-3-methylglutarate esters, which can be adapted for diethyl esters:
- Starting Material: 3-Acetoxy-glutaric acid diethyl ester is emulsified in phosphate buffer (pH 8.0).
- Enzymes Used: A mixture of chymotrypsin and trypsin (1:1 ratio) catalyzes the selective hydrolysis of the acetoxy group to yield the hydroxy acid ester.
- Reaction Conditions: The reaction is maintained at room temperature with pH control using a pH-stat system, typically lasting about 27 hours for complete conversion.
- Post-Reaction Processing: The enzyme mixture is removed by ultrafiltration, followed by treatment with immobilized cephalosporin C acetylhydrolase to complete the reaction.
- Product Recovery: After enzyme removal, the product is acidified and extracted with ethyl acetate, then dried and purified.
- High enantioselectivity
- Mild reaction conditions (ambient temperature, aqueous medium)
- Avoidance of harsh chemicals and extreme temperatures
Reaction Summary Table:
| Parameter | Details |
|---|---|
| Substrate | 3-Acetoxy-glutaric acid diethyl ester |
| Enzymes | Chymotrypsin/Trypsin (1:1), Cephalosporin C acetylhydrolase (immobilized) |
| Buffer | Phosphate buffer, pH 8.0 |
| Temperature | Room temperature (approx. 25 °C) |
| Reaction Time | ~27 hours (initial), ~26 hours (second step) |
| Product Isolation | Acidification, ethyl acetate extraction |
This enzymatic approach offers a sustainable and selective route to Diethyl 3-hydroxy-3-methylglutarate esters.
Esterification of 3-Hydroxy-3-methylglutaric Acid
Another classical method involves direct esterification of 3-hydroxy-3-methylglutaric acid with ethanol:
- Catalyst: Strong acid catalysts such as sulfuric acid are used to promote esterification.
- Reaction Conditions: Refluxing the acid-alcohol mixture drives the reaction toward ester formation.
- Purification: The product is purified by distillation under reduced pressure to obtain diethyl esters.
This method is straightforward but may require careful control to avoid side reactions such as dehydration or polymerization. It is commonly used for industrial-scale production of diethyl esters of this class.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Cyanide Condensation + Hydrolysis | Cost-effective, good yields, well-established | Use of toxic cyanide, multi-step | ~36 overall | High |
| Enzymatic Enantioselective Synthesis | High selectivity, mild conditions, green chemistry | Longer reaction times, enzyme cost | High (near quantitative) | Moderate |
| Direct Esterification | Simple, direct, industrially common | Requires strong acid, possible side reactions | Moderate to high | High |
Summary of Research Findings on Preparation
- The cyanide condensation method provides a reliable synthetic route yielding this compound as a colorless oil or crystalline solid with good purity and reproducibility.
- Enzymatic methods have been developed to produce enantiomerically enriched esters under mild conditions, suitable for pharmaceutical applications.
- Classical esterification remains a viable industrial method, especially when large-scale production is needed, with optimization to improve yield and purity.
Q & A
Q. What are the established synthesis protocols for diethyl 3-hydroxy-3-methylglutarate, and how can reaction conditions be optimized?
this compound is synthesized via esterification of 3-hydroxy-3-methylglutaric acid using ethanol under acidic catalysis. Key optimization parameters include temperature control (typically 60–80°C), stoichiometric ratios of alcohol to acid, and catalysts like sulfuric acid. Advanced methods involve reducing intermediates such as monomethyl esters with lithium borohydride or sodium in liquid ammonia to achieve higher yields . Characterization via NMR and mass spectrometry confirms structural integrity, with molecular formula C₁₀H₁₈O₅ (MW: 218.25 g/mol) and density ~1.101 g/cm³ .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Spectroscopy : Proton NMR (¹H-NMR) identifies hydroxyl and ester functional groups, while FT-IR confirms C=O stretching (ester) at ~1730 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight (218.115 m/z) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) separates impurities. Gas chromatography (GC-MS) with derivatization (e.g., silylation) enhances volatility for accurate quantification .
Advanced Research Questions
Q. How can batch-to-batch variability in metabolomic studies involving this compound be statistically corrected?
Signal drift across analytical batches is a critical challenge. Use the "dbnorm" R package to apply parametric or non-parametric ComBat normalization, which adjusts for batch effects while preserving biological variability. Adj. R-squared analysis (>50% variability explained by batch effects in raw data) and PCA clustering (Figure 2A in ) guide model selection. Probability density function (PDF) plots of metabolite distributions pre- and post-correction validate normalization efficacy .
Q. What experimental models elucidate the hypolipidemic mechanism of this compound derivatives?
In vivo studies using atherogenic diet-fed rabbits demonstrate a 25–35% reduction in serum cholesterol and triglycerides after 2–5 weeks of treatment. Mitochondrial enzyme assays (e.g., succinyl-CoA:3-hydroxy-3-methylglutarate coenzyme A transferase) in rat liver homogenates reveal competitive inhibition of HMG-CoA reductase, a key cholesterol biosynthesis enzyme . Dose-response studies (0.5–2.0 mM) in hepatocyte cultures further quantify IC₅₀ values for pathway inhibition .
Q. How do contradictory findings regarding this compound’s biological activity arise, and how can they be resolved?
Discrepancies in lipid-lowering efficacy (e.g., 10–35% variation across studies) often stem from differences in:
- Experimental design : Dietary cholesterol content in animal models .
- Analytical sensitivity : Batch effects in LC-MS metabolomics, necessitating drift correction .
- Enzyme specificity : Variability in mitochondrial coenzyme A transferase activity across species . Meta-analyses using standardized protocols (e.g., fixed dietary regimes, harmonized metabolomic workflows) mitigate these issues .
Q. What advanced techniques are used to study this compound’s interaction with mitochondrial enzymes?
- Kinetic assays : Measure and for succinyl-CoA:3-hydroxy-3-methylglutarate coenzyme A transferase using purified rat liver mitochondria. Activity is pH-dependent, peaking at 7.4 .
- Inhibitor profiling : Co-incubation with acetyl-CoA analogs (e.g., methylmalonyl-CoA) identifies competitive binding sites via Lineweaver-Burk plots .
- Isotopic labeling : ¹³C-labeled mevalonolactone precursors trace metabolic flux through the HMG-CoA pathway .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
